6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Catalog No.
S540906
CAS No.
449811-92-1
M.F
C19H18F2N4O3
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-...

CAS Number

449811-92-1

Product Name

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24)

InChI Key

KKKRKRMVJRHDMG-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4

Solubility

Soluble in DMSO

Synonyms

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido(2,3-d)pyrimidin-7(8H)-one, R 1487, R-1487, R1487 cpd

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4

Description

The exact mass of the compound 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one is 388.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as R-1487, is a compound characterized by its complex heterocyclic structure. It features a pyrido[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. This compound is particularly noted for its selective inhibition of p38α mitogen-activated protein kinase, making it a candidate for therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Research suggests this compound may act as an inhibitor for Mitogen-Activated Protein Kinase 14 (p38α) and Serine/Threonine-protein kinase 36 (STK36) enzymes, based on data from BindingDB []. However, the detailed mechanism of action, including binding site and specific interactions with these enzymes, requires further investigation.

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also referred to by its CAS number 449811-92-1, is a molecule investigated for its potential to inhibit protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes .

  • Oxidation: Can be oxidized to form derivatives using agents like hydrogen peroxide.
  • Reduction: Reduction reactions modify functional groups, typically using sodium borohydride.
  • Substitution: Substituent groups can be introduced through nucleophilic substitution reactions involving halogens.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has shown significant biological activity as a selective inhibitor of p38α mitogen-activated protein kinase. This kinase plays a crucial role in cellular signaling pathways associated with inflammation and stress responses. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for treating inflammatory conditions and possibly other diseases linked to dysregulated kinase activity .

The synthesis of this compound involves several key steps:

  • Formation of the Core Structure: The initial step involves creating the pyrido[2,3-d]pyrimidin-7-one core.
  • Functionalization: The core is then modified with specific substituents, including the 2,4-difluorophenoxy group and the tetrahydro-2H-pyran-4-ylamino group.
  • Final Assembly: The final product is obtained through coupling reactions and purification processes to ensure high yield and purity .

This multi-step synthetic route allows for the introduction of various functional groups that enhance the compound's biological properties.

The primary applications of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one include:

  • Pharmaceutical Development: As a potential treatment for inflammatory diseases.
  • Research Tool: Used in studies to investigate the p38α mitogen-activated protein kinase pathway and its implications in various biological processes .

Interaction studies have demonstrated that this compound effectively binds to p38α mitogen-activated protein kinase, inhibiting its activity. This interaction is crucial for understanding how the compound can modulate inflammatory responses at the cellular level. Further studies are required to elucidate its full mechanism of action and potential interactions with other cellular pathways .

Several compounds share structural similarities with 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
PamapimodSimilar core structure; different substituentsp38 MAPK inhibitorKnown for broader anti-inflammatory effects
6-(2,4-Difluorophenoxy)-8-cyclopropyl derivativeCyclopropyl instead of methyl groupPotentially similar activityAltered pharmacokinetics due to cyclopropyl group
6-(2,4-Difluorophenoxy)-8-methyl derivative (without tetrahydropyran)Lacks tetrahydropyran moietyVaries in potencySimplified structure may affect selectivity

These compounds illustrate the diversity within this chemical class while emphasizing the unique aspects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one regarding its specific functional groups and biological applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.13469677 g/mol

Monoisotopic Mass

388.13469677 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IO0DCY55NQ

Drug Indication

Investigated for use/treatment in rheumatoid arthritis.

Other CAS

449811-92-1

Wikipedia

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-D]pyrimidin-7(8H)-one

Dates

Modify: 2023-08-15
1: Dunford EC, Herbst EA, Jeoung NH, Gittings W, Inglis JG, Vandenboom R, LeBlanc
2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J,

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